Amylene dichloride

Übersicht

Beschreibung

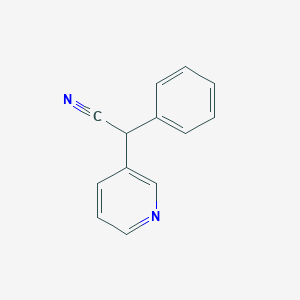

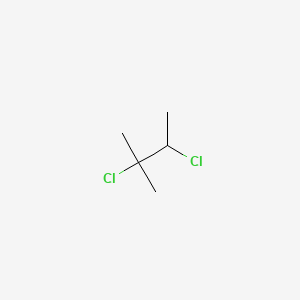

Amylene dichloride, also known as 2,3-dichloro-2-methylbutane, is a chemical compound with the molecular formula C5H10Cl2 . It consists of 10 hydrogen atoms, 5 carbon atoms, and 2 chlorine atoms .

Synthesis Analysis

Amylene dichloride can be synthesized from the reaction of fusel oil with zinc chloride or zinc bromide . When mixtures of fusel oil and zinc chloride or zinc bromide are heated to 180 °C, water, difusel ethers, and the hydrocarbon oligo (amylene) are produced as the major coproducts .Molecular Structure Analysis

The molecular weight of Amylene dichloride is 141.04 g/mol . The molecule contains a total of 17 atoms, including 10 hydrogen atoms, 5 carbon atoms, and 2 chlorine atoms . The chemical structure of Amylene dichloride specifies the molecular geometry, i.e., the spatial arrangement of atoms in the chemical formula of Amylene dichloride and the chemical bonds that hold the atoms together .Physical And Chemical Properties Analysis

Amylene dichloride is a liquid at room temperature . It has a sweet odor . The density of Amylene dichloride is 1.325 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Mutagenicity Assessment

Amylene dichloride's relative mutagenicity has been investigated. In a study comparing the mutagenic effects of amylenes (unsaturated hydrocarbons like 1-pentene, 2-pentene, and 3-methyl-but-1-en) with structurally related epoxides, it was found that amylenes did not show mutagenic effects in the Ames test. This contrasts with 1,2-epoxypentane, a compound related to amylenes, which showed mutagenic properties (Westphal et al., 2014).

Anesthetic Development

Historically, amylene dichloride's derivatives were explored for anesthetic use. For example, John Snow's experiments in the 19th century identified amylene, a derivative of amylene dichloride, for potential anesthetic applications. This research highlighted the pursuit of safer and more effective anesthetic agents during that period (Conacher, 1996).

Aviation Fuel Additive

A study explored the use of di-amyl ether, derived from iso-amylene, as an additive in aviation fuels. The ether exhibited similar physicochemical properties to commercial aviation kerosene, showing promise as a novel fuel for gas propulsion turbines in commercial and military aircraft (Cataluña et al., 2018).

Photochemistry Studies

Research on the photochemistry of amylene double bonds in clusters on free argon nanoparticles has provided insights into the reactivity of double bonds in amylenes in excited and ionized states. These findings are significant in understanding the intermolecular and intramolecular reactions of amylenes (Pysanenko et al., 2020).

Membrane Development

In the field of membrane technology, a study demonstrated the effect of casting solution composition on the properties of PIM-1/PAN thin-film composite membranes. The use of amylene stabilized chloroform as a solvent in this process was instrumental in obtaining membranes with a uniform selective layer (Putintseva et al., 2019).

Safety And Hazards

Amylene dichloride is highly flammable and harmful if swallowed . It causes skin irritation and serious eye irritation . It is toxic if inhaled and may cause respiratory irritation . It may cause drowsiness or dizziness . It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .

Eigenschaften

IUPAC Name |

2,3-dichloro-2-methylbutane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-4(6)5(2,3)7/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXTORVZCRUFBBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70862071 | |

| Record name | 2,3-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amylene dichloride | |

CAS RN |

507-45-9 | |

| Record name | Amylene dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichloro-2-methylbutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70862071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloro-2-methylbutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMYLENE DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26110Z568S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3052999.png)

![Methyl 2-{[(propan-2-ylidene)amino]oxy}hexanoate](/img/structure/B3053001.png)

![5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B3053003.png)

![[4-(2-Methylphenyl)phenyl]acetic acid](/img/structure/B3053004.png)

![[1,1'-Biphenyl]-4-hexanoic acid](/img/structure/B3053005.png)

![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3053008.png)